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Introduction

The isolation of high molecular weight (HMW) DNA is a critical prerequisite for a variety of
advanced molecular biology applications, including long-read sequencing (e.g., PacBio and
Oxford Nanopore), optical mapping, and the generation of large-insert genomic libraries. These
technologies rely on long, intact DNA molecules to accurately assemble complex genomes,
identify structural variants, and phase haplotypes. A significant challenge in HMW DNA
purification is the potential for mechanical shearing during extraction. Agarase, an enzyme that
specifically digests the polysaccharide backbone of agarose, offers a gentle and effective
method for recovering large DNA fragments (>50 kb) from agarose gels, thereby minimizing
shearing and preserving the integrity of the DNA.[1][2]

This application note provides a detailed protocol for the purification of HMW DNA from low
melting point (LMP) agarose gels using [3-agarase |. The method involves separating DNA
fragments by size via gel electrophoresis, excising the desired band, and then enzymatically
digesting the agarose matrix to release the DNA. This approach is particularly advantageous
for isolating DNA for sensitive downstream applications where DNA integrity is paramount.
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The following table summarizes quantitative data from a benchmarking study comparing six
different HMW DNA extraction strategies, including an agarose encasement method with
agarase digestion (AE). This data provides a comparative overview of the yield and purity that
can be expected with this type of protocol in contrast to other common methods.

DNA Concentration
Method A260/A280 (mean) A260/A230 (mean)
(ng/mL, mean)

Agarose Encasement

>75 ~1.9 ~1.5
(AE)
iagen Genomic Ti
Qiag P 110 ~1.9 ~2.2
(GT)
Phenol-Chloroform
>75 ~1.9 ~2.1
(PC)
DNeasy PowerSaoil
2.03 ~1.7 ~0.5
(PB)
DNeasy PowerSoil
_ 4.15 ~1.8 ~0.8
with Enz. (PE)
DNeasy UltraClean
33.45 ~1.8 ~1.5

(UC)

Data adapted from Trigodet F, et al. (2022), who benchmarked HMW DNA extraction strategies
for long-read sequencing of complex metagenomes.[3]

Experimental Protocols
Best Practices for Handling High Molecular Weight DNA

Due to its susceptibility to mechanical shearing, special care must be taken when working with
HMW DNA.[4]

» Pipetting: Always use wide-bore pipette tips and pipette slowly to minimize mechanical
stress.
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» Mixing: Avoid vortexing. Instead, mix solutions by gentle inversion or by slowly flicking the
tube.

o Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to DNA
fragmentation. For long-term storage, aliquot the DNA.

o UV Exposure: When excising DNA bands from a gel, use a long-wavelength UV source and
minimize the exposure time to prevent DNA damage.[5]

Protocol: HMW DNA Purification using B-Agarase |

This protocol is optimized for the recovery of HMW DNA (>50 kb) from low melting point (LMP)
agarose gels.

Materials and Reagents:

e Low Melting Point (LMP) Agarose (e.g., SeaPlaque™ GTG™ Agarose)
o TAE or TBE Buffer

o DNA sample and appropriate molecular weight markers
» Ethidium bromide or other nucleic acid stain

e [(-Agarase | (e.g., NEB #M0392)

e 10X [-Agarase | Reaction Buffer

e Nuclease-free water

o Wide-bore pipette tips

e Scalpel or razor blade

e Microcentrifuge tubes

» Heating block or water baths

o Optional: Isopropanol and high-salt solution (e.g., 0.5 M NacCl) for DNA precipitation

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0013177_Recovery_DNA_from_LM_Agarose_Gels_Agarase_UG.pdf
https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Optional: Equipment for drop dialysis

Procedure:

o Agarose Gel Electrophoresis:

o Prepare a low melting point (LMP) agarose gel (0.7-1.0%) in 1X TAE or TBE buffer. The
percentage of the gel can be adjusted based on the expected size of the DNA fragments.

o Load the HMW DNA sample and an appropriate HMW DNA ladder into the wells.

o Run the gel at a low voltage (e.g., 1-5 V/cm) to ensure good separation and minimize
shearing.

o Stain the gel with ethidium bromide or a less damaging stain like SYBR® Green.

e Excision of the DNA Band:

o Visualize the gel on a UV transilluminator (long-wavelength UV is preferred).

o Carefully excise the DNA band of interest using a clean scalpel, taking as little excess
agarose as possible.

o Place the gel slice into a pre-weighed microcentrifuge tube.

» Equilibration of the Gel Slice:

o Wash the gel slice twice with 2 volumes of 1X (3-Agarase | Buffer on ice for 30 minutes for
each wash. This step helps to equilibrate the gel slice to the optimal buffer conditions for
the enzyme.

o Alternatively, for a faster protocol, add 1/10 volume of 10X 3-Agarase | Reaction Buffer
directly to the melted agarose in the next step. Note that this may require doubling the
amount of enzyme.

e Melting the Agarose:

o After the final wash, remove all excess buffer.
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o Melt the agarose slice by incubating the tube at 65°C for 10-15 minutes, or until the
agarose is completely molten. It is crucial that the gel is fully melted for the agarase to
function correctly.

» Agarase Digestion:
o Cool the molten agarose solution to 42°C.

o Add 1 unit of 3-Agarase | per approximately 200 ul of 1% molten agarose. Adjust the
amount of enzyme proportionally for different gel concentrations or slice volumes.

o Mix gently by flicking the tube and incubate at 42°C for 1 hour to digest the agarose.
 Purification of HMW DNA:

o For HMW DNA (>50 kb), it is recommended to avoid precipitation methods that can cause
shearing.

o The DNA in the digested agarose solution can often be used directly in subsequent
enzymatic reactions.

o If removal of the digested oligosaccharides and agarase is necessary, drop dialysis is a
gentle method.

o For smaller DNA fragments (<50 kb), the DNA can be precipitated. Adjust the salt
concentration (e.g., to 0.5 M NaCl) and add 0.7 volumes of isopropanol. Centrifuge to
pellet the DNA.

Visualizations
Experimental Workflow Diagram
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Workflow for HMW DNA Purification using Agarase
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Caption: A flowchart of the major steps involved in purifying HMW DNA using agarase.
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Logical Relationship Diagram

Key Considerations in Agarase-Based HMW DNA Purification
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Caption: Logical dependencies for successful HMW DNA purification with agarase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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